Product packaging for Ac-Trp-Leu-Ala-AMC(Cat. No.:)

Ac-Trp-Leu-Ala-AMC

Cat. No.: B1574758
M. Wt: 718.7
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Trp-Leu-Ala-AMC (Ac-WLA-AMC) is a fluorogenic peptide substrate extensively used in biochemical research for specifically measuring the chymotrypsin-like activity of the constitutive 20S proteasome . The mechanism of action involves proteolytic cleavage by the beta5 subunit of the proteasome, which releases the fluorophore 7-Amino-4-methylcoumarin (AMC). The resulting increase in fluorescence (Excitation: 345 nm, Emission: 445 nm) provides a quantifiable readout of enzymatic activity, enabling high-throughput screening of proteasome inhibitors and kinetic studies . This substrate is highly valuable for researchers investigating proteasome function in areas such as cancer biology, particularly for hematological malignancies, and for profiling inhibitor selectivity . A key characteristic of this compound is its specificity; it is efficiently hydrolyzed by the standard constitutive proteasome but is not a preferred substrate for the immunoproteasome, making it a critical tool for distinguishing between these two complexes . For optimal performance in assays, the 20S proteasome enzyme typically requires activation with 0.035% SDS . The product is supplied as a solid with a molecular weight of 587.7 g/mol (CAS 1104011-59-7) . To preserve stability, the unopened product must be stored at -20°C to -70°C in a manual defrost freezer, and repeated freeze-thaw cycles should be avoided . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C35H38N6O11

Molecular Weight

718.7

Appearance

Lyophilized powder

Purity

>95%

sequence

Ac-Trp-Glu-Ala-Asp-AMC

solubility

Soluble in DMSO

source

Synthetic

storage

-20°C

Synonym

Ac-WLA-AMC

Origin of Product

United States

Fundamental Methodologies for Enzymatic Characterization Utilizing Ac Trp Leu Ala Amc

Principles of Fluorescence-Based Protease Assays Employing Ac-Trp-Leu-Ala-AMC Hydrolysis

This compound is a fluorogenic substrate designed to measure the chymotrypsin-like activity of the proteasome. adipogen.comsouth-bay-bio.com The core principle of this assay lies in the enzymatic cleavage of the peptide bond between the alanine (B10760859) (Ala) residue and the fluorescent group, 7-amino-4-methylcoumarin (B1665955) (AMC). caymanchem.com In its intact form, the substrate is non-fluorescent. However, upon hydrolysis by the β5 subunit of the 20S proteasome, the AMC moiety is liberated. south-bay-bio.comcaymanchem.comadipogen.com The release of free AMC results in a significant increase in fluorescence, which can be quantified to determine the rate of enzyme activity. south-bay-bio.comwindows.net This method allows for both endpoint and kinetic measurements of proteasome activity. naver.com The fluorescence of the released AMC is typically measured at an excitation wavelength of approximately 345-351 nm and an emission wavelength of 430-445 nm. adipogen.comcaymanchem.comadipogen.com

Optimization of Reaction Parameters for this compound Cleavage for Chymotrypsin-like Activity

To ensure accurate and reproducible results, several reaction parameters must be carefully optimized. These include the buffer system and pH, temperature, and the concentrations of both the enzyme and the substrate.

Buffer Systems and pH Profiles for Optimal Enzyme Activity and Substrate Stability

The choice of buffer and pH is critical for maintaining both the stability of the this compound substrate and the optimal activity of the proteasome. While specific optimal pH ranges can vary depending on the source of the proteasome (e.g., mammalian, yeast, or archaeal), a common buffer used for assaying mammalian proteasome activity is a Tris-based or HEPES buffer. nih.govnih.gov For instance, studies have utilized 20 mM HEPES at pH 7.5 for assays with human red blood cell 20S proteasomes. nih.gov The pH profile of proteasome activity often exhibits a bell-shaped curve, with the optimal pH for chymotrypsin-like activity typically falling within the neutral to slightly alkaline range. escholarship.org It is essential to maintain a constant pH throughout the assay, as fluctuations can significantly impact enzyme kinetics. The stability of pH buffer solutions is also a key consideration for reproducible calibrations. trios.de

Temperature Dependence of Proteasome-Mediated this compound Hydrolysis

Enzymatic reactions are highly dependent on temperature. For mammalian proteasomes, assays are commonly conducted at 37°C to mimic physiological conditions. frontiersin.orgfrontiersin.org However, the optimal temperature can vary for proteasomes from different organisms. For example, proteasomes from the halophilic archaeon Haloferax volcanii show optimal chymotrypsin-like activity at 60°C. asm.org It has been observed that while the absolute chymotrypsin-like activity is significantly lower at 4°C compared to 37°C, certain activating effects can be more pronounced at lower temperatures. mdpi.com For kinetic studies, it is sometimes advantageous to lower the reaction temperature to slow down the kinetics for more precise measurements. nih.gov

Determination of Enzyme and Substrate Concentrations for Linear Kinetic Measurement

The concentrations of both the enzyme (proteasome) and the substrate (this compound) are critical for obtaining linear and reliable kinetic measurements. The reaction rate should be directly proportional to the enzyme concentration when the substrate is not limiting. nih.gov A typical working concentration range for this compound is between 10 µM and 50 µM. adipogen.comadipogen.comwindows.net For specific applications, such as detecting β5 subunit activity in cell lysates, a final concentration of 50 µM has been used. frontiersin.orgfrontiersin.org

According to Michaelis-Menten kinetics, at low substrate concentrations, the reaction rate is proportional to the substrate concentration (first-order kinetics). libretexts.orgkhanacademy.org As the substrate concentration increases, the reaction rate approaches a maximum velocity (Vmax), at which point the enzyme is saturated with the substrate (zero-order kinetics). libretexts.orgkhanacademy.org To ensure linear measurements, it is crucial to work within a substrate concentration range where the reaction rate is responsive to changes in enzyme activity and to measure the initial velocity of the reaction, where less than 10% of the substrate has been consumed. nih.govkhanacademy.org Some studies have noted that at high concentrations of similar fluorogenic substrates (e.g., Suc-Leu-Leu-Val-Tyr-AMC), substrate inhibition can occur, leading to non-linear reaction progress curves. researchgate.net

Table 1: Recommended Concentration Ranges for this compound Assays

ParameterRecommended ConcentrationReference(s)
This compound (General)10 - 50 µM adipogen.comadipogen.comwindows.net
This compound (Cell Lysates)50 µM frontiersin.orgfrontiersin.org
Enzyme (Proteasome)Varies; determine empirically for linear range nih.gov

Activation Requirements for 20S Proteasome Activity (e.g., SDS activation)

The 20S proteasome exists in a latent state, and its catalytic activity can be enhanced by various activators. nih.gov A common method for activating the 20S proteasome in vitro is through the use of a low concentration of the detergent sodium dodecyl sulfate (B86663) (SDS). adipogen.comadipogen.comwindows.net A concentration of 0.035% SDS in the assay buffer is frequently cited for the activation of 20S proteasome when using this compound. adipogen.comsouth-bay-bio.comadipogen.comwindows.net This mild denaturation is thought to open the gated channel of the proteasome, allowing for substrate entry and subsequent hydrolysis. mdpi.com

Quantitative Fluorescence Detection and Signal Analysis for this compound Assays

The hydrolysis of this compound is monitored by detecting the fluorescent signal of the released AMC. windows.net This is typically performed using a spectrofluorometer or a microplate reader. nih.govfrontiersin.org The excitation and emission wavelengths for AMC are generally set around 345-351 nm and 430-460 nm, respectively. adipogen.comcaymanchem.comadipogen.comnih.gov

The raw fluorescence units (RFU) are measured over time. For kinetic assays, the initial rate of the reaction (V₀) is determined from the linear portion of the fluorescence versus time plot. khanacademy.org This rate is directly proportional to the enzyme's activity under the specified conditions. To accurately quantify the amount of hydrolyzed substrate, a standard curve using known concentrations of free AMC should be generated. This allows for the conversion of RFU to the molar amount of product formed per unit of time.

The data obtained from these assays can be used for various analyses, including the determination of Michaelis-Menten constants (Km and Vmax) and the screening of proteasome inhibitors. adipogen.comlibretexts.org The inhibitory constant (Ki) for a competitive inhibitor can also be determined through these kinetic experiments. nih.gov

Table 2: Spectroscopic Properties for this compound Assay

CompoundExcitation Maxima (nm)Emission Maxima (nm)Reference(s)
This compound (intact)~325-330~390-400 nih.gov
7-Amino-4-methylcoumarin (AMC, released)345-351430-460 adipogen.comcaymanchem.comadipogen.comnih.gov

Optimal Excitation and Emission Wavelengths for 7-Amino-4-methylcoumarin (AMC) Fluorophore

The utility of this compound as a substrate is dependent on the distinct spectral properties of the AMC fluorophore in its conjugated (peptide-bound) and free states. When the AMC molecule is attached to the peptide, its fluorescence is significantly quenched. iris-biotech.de Upon enzymatic cleavage, the liberated AMC exhibits a strong fluorescent signal at different wavelengths, a phenomenon known as a red-shift. iris-biotech.de

The optimal wavelengths for detecting the released AMC are critical for maximizing the sensitivity of the assay. For assays involving the cleavage of this compound by the proteasome, the recommended wavelengths are an excitation of approximately 345 nm and an emission of 445 nm. adipogen.comnaver.comsouth-bay-bio.comwindows.net However, the precise optimal wavelengths for free AMC can vary slightly depending on the buffer conditions and the specific instrumentation used. Published values for AMC fluorescence detection generally fall within a narrow range.

It is the significant increase in fluorescence intensity upon cleavage—reportedly by a factor of approximately 700—that provides the basis for a highly sensitive assay. iris-biotech.de The low background fluorescence of the intact substrate ensures that the measured signal is directly proportional to the amount of AMC released and, therefore, to the enzymatic activity. iris-biotech.de

Fluorophore StateTypical Excitation Wavelength (nm)Typical Emission Wavelength (nm)Relative FluorescenceSource
Free AMC 341 - 380430 - 460High naver.commedchemexpress.comaatbio.com
Peptide-conjugated AMC ~330~390Very Low / Quenched iris-biotech.de

Advanced Instrumentation, Calibration Procedures, and Signal-to-Noise Ratio Enhancement

Accurate measurement of enzymatic activity using this compound relies on sophisticated instrumentation, rigorous calibration, and methods to optimize the signal-to-noise ratio (SNR).

Advanced Instrumentation Fluorometric assays are typically performed using either a spectrofluorometer or a microplate reader equipped with fluorescence detection capabilities. ubpbio.com These instruments allow for precise control over excitation and emission wavelengths and can monitor fluorescence changes in real-time, which is essential for kinetic studies.

Calibration Procedures Quantitative analysis requires careful calibration to ensure the accuracy and reproducibility of results. mdpi.comunimi.it A key procedure is the creation of a standard curve using known concentrations of free AMC. nih.gov This calibration curve establishes a linear relationship between the fluorescence intensity, measured in Relative Fluorescence Units (RFU), and the molar concentration of the product. researchgate.net This allows for the conversion of the rate of fluorescence increase (RFU/time) into the rate of product formation (moles/time), which is a true measure of enzyme velocity. ru.nlnih.gov Regular instrument calibration using stable reference standards is necessary to account for variations in lamp intensity and detector sensitivity over time. b-cdn.net

Signal-to-Noise Ratio (SNR) Enhancement A high signal-to-noise ratio is crucial for detecting low levels of enzyme activity and ensuring data quality. Several factors can negatively impact SNR, including background fluorescence from buffers, impurities, and cellular autofluorescence in cell-based assays. mdpi.com Strategies to enhance SNR include:

Background Subtraction: Meticulous control experiments are essential. The fluorescence from a "no-enzyme" or "buffer-only" control well should be subtracted from all experimental readings. nih.govnih.gov

Instrumental Optimization: Using high-quality optical filters can reduce the amount of scattered excitation light reaching the detector, thereby lowering the background signal. researchgate.net

Advanced Methodologies: Techniques such as fluorescence correlation spectroscopy (FCS) can be employed, and innovations like the use of gold nanoapertures have been shown to dramatically increase the SNR, enabling the monitoring of fast enzymatic reactions and reducing experiment times by up to 100-fold. igert.orgacs.orgcapes.gov.br

Data Acquisition, Processing, and Interpretation Protocols for Reaction Progress Curves

The characterization of enzyme kinetics using this compound involves the systematic acquisition, processing, and interpretation of reaction data.

Data Acquisition Enzyme activity is monitored by continuously recording the fluorescence intensity over time, generating a reaction progress curve. This is typically done in a kinetic mode using a fluorescence plate reader or spectrofluorometer, with measurements taken at regular intervals. ubpbio.com

Data Processing The raw data, consisting of fluorescence intensity versus time, must be processed to yield meaningful kinetic information.

Background Correction: The first step is to subtract the background fluorescence, which may be obtained from a control reaction lacking the enzyme. nih.gov

Conversion to Concentration: Using the calibration curve generated with free AMC, the corrected RFU values are converted into the concentration of the product formed. nih.govresearchgate.net

Determination of Initial Velocity (V₀): The initial, linear portion of the reaction progress curve is identified. The slope of this line represents the initial reaction rate, or velocity (V₀), typically expressed in units of concentration per unit of time (e.g., µM/min). ubpbio.com

Interpretation Protocols The interpretation of the processed data allows for the determination of key enzymatic parameters. By measuring the initial velocity (V₀) at various concentrations of the substrate (this compound), a Michaelis-Menten plot can be generated. From this plot, fundamental kinetic constants are determined:

Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate.

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat/Kₘ (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product.

In some cases, the reaction progress curves may not be linear, exhibiting biphasic or other complex behaviors. Such results can indicate more intricate kinetic mechanisms like substrate inhibition or hysteretic enzyme behavior, requiring more advanced models for accurate interpretation. researchgate.net To improve the standardization, reproducibility, and reusability of such kinetic data, data management formats like EnzymeML are being developed. researchgate.netuni-stuttgart.de

ParameterDescriptionHow it is DeterminedSource
Reaction Progress Curve A plot of product concentration (or fluorescence) versus time.Real-time monitoring of fluorescence in a kinetic assay. ubpbio.com
Initial Velocity (V₀) The rate of the reaction at the very beginning (time = 0).The slope of the initial linear portion of the reaction progress curve.
Michaelis-Menten Kinetics A model describing the relationship between substrate concentration and reaction rate.Measuring V₀ at multiple substrate concentrations and plotting V₀ vs. [Substrate]. nih.gov
Kₘ Substrate concentration at half-maximal velocity; indicates substrate affinity.Derived from the Michaelis-Menten plot. researchgate.net
kcat/Kₘ Catalytic efficiency of the enzyme.Calculated from Vₘₐₓ and Kₘ values.

Enzymatic Kinetic and Mechanistic Investigations Using Ac Trp Leu Ala Amc

Determination of Michaelis-Menten Kinetic Constants (K_m, V_max, k_cat) for Ac-Trp-Leu-Ala-AMC Substrate

These constants are typically determined by measuring the initial reaction velocities at various concentrations of this compound and fitting the data to the Michaelis-Menten equation using non-linear regression analysis. nih.gov While specific kinetic data for this compound is dispersed throughout the literature, a representative analysis of similar N-acetyl tripeptide-AMC substrates with proteasomes illustrates the typical values obtained. For example, studies on bovine and Mycobacterium tuberculosis (Mtb) proteasomes reveal K_m values in the micromolar range and varying catalytic efficiencies depending on the peptide sequence. nih.gov

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Bovine 20S ProteasomeAc-RAW-AMC1800.794,388 nih.gov
Bovine 20S ProteasomeAc-RFW-AMC1001.0510,500 nih.gov
Mtb 20S Proteasome (OG)Ac-YQW-AMC100.1111,000 nih.gov
Mtb 20S Proteasome (OG)Ac-YQL-AMC100.0017170 nih.gov

This table presents representative Michaelis-Menten constants for various N-acetylated tripeptide-AMC substrates with different proteasomes to illustrate typical kinetic values. The data highlights how changes in the peptide sequence affect the kinetic parameters. nih.gov

Analysis of Steady-State and Pre-Steady-State Kinetics of this compound Hydrolysis by Proteases

Kinetic analysis of this compound hydrolysis extends beyond simple Michaelis-Menten parameters to include more complex steady-state and pre-steady-state behaviors. These investigations can reveal intricate details of the catalytic mechanism.

Pre-steady-state kinetics often focus on the initial moments of the enzymatic reaction, which can be observed using techniques like stopped-flow spectrofluorimetry. acs.org For many serine and cysteine proteases, the catalytic cycle involves a two-step mechanism: a rapid acylation step where the peptide bond is cleaved and a covalent acyl-enzyme intermediate is formed, followed by a slower, rate-limiting deacylation step where the intermediate is hydrolyzed to release the cleaved peptide and regenerate the free enzyme. This mechanism can lead to a "burst" of product formation in the pre-steady-state phase. nih.govbiorxiv.org The rapid release of the AMC fluorophore during the initial acylation step results in a fast increase in fluorescence, the magnitude of which corresponds to the concentration of active enzyme sites. This is followed by a slower, linear increase in fluorescence representing the steady-state rate, which is limited by the deacylation step.

Steady-state kinetic analysis using this compound can also uncover complex behaviors. Studies on the 20S proteasome with similar chymotrypsin-like substrates have revealed that reaction progress curves can be biphasic, characterized by an initial velocity that decays to a final, slower steady-state velocity. researchgate.netnih.gov This phenomenon, known as hysteresis, suggests that the enzyme undergoes a slow conformational change after substrate binding. Furthermore, substrate inhibition, where reaction velocity decreases at very high substrate concentrations, has been observed. researchgate.netnih.gov These complex kinetics suggest that the proteasome may have multiple, cooperative active sites and can exist in different conformational states, which can be allosterically modulated by substrate or inhibitor binding. researchgate.netnih.gov Assays monitoring the hydrolysis of Ac-WLA-AMC have been instrumental in observing the time-dependent, slow-binding inhibition by certain compounds, allowing for the measurement of the rate of approach to steady-state inhibition. nih.govresearchgate.net

Characterization of Protease Inhibition Mechanisms through this compound Assays

This compound is widely employed in assays to screen for and characterize the mechanism of action of various protease inhibitors. By measuring the rate of AMC release in the presence of different concentrations of an inhibitor and substrate, the mode of inhibition can be determined.

In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. This increases the apparent K_m of the substrate without affecting the V_max. Assays using this compound can elucidate this mechanism by demonstrating that the inhibition can be overcome by increasing the substrate concentration. The potency of a competitive inhibitor is quantified by its dissociation constant, K_i, which represents the concentration of inhibitor required to bind to half of the enzyme sites at equilibrium. A lower K_i value indicates a more potent inhibitor. K_i values can be determined by measuring the reaction rate at multiple substrate and inhibitor concentrations and performing non-linear regression analysis or using graphical methods like the Lineweaver-Burk plot. escholarship.org For example, studies on aminopeptidases have used various AMC substrates to determine the K_i values for competitive inhibitors like bestatin (B1682670) (K_i = 1.1 x 10⁻⁴ M) and phebestin (B1679770) (K_i = 4.7 x 10⁻⁵ M). acs.org The Trp-Leu-Ala sequence itself is relevant, as peptides with N-terminal Trp or Leu residues have been identified as potential competitive inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV). mdpi.com

This compound assays can also identify more complex inhibition mechanisms.

Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. nih.gov This binding event reduces the catalytic activity of the enzyme, leading to a decrease in V_max, but does not affect substrate binding, so K_m remains unchanged. nih.gov

Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate (ES) complex, which also leads to a decrease in V_max but is accompanied by a decrease in K_m.

In practice, inhibition profiles can be more complex. Studies of proteasome inhibitors have revealed mixed-type inhibition, which involves elements of both competitive and non-competitive binding. mdpi.com For instance, the study of the peptide aldehyde inhibitor Ac-Leu-Leu-Nle-H on the 20S proteasome using a similar substrate revealed a non-linear dependence of velocity on inhibitor concentration, a phenomenon termed parabolic inhibition. researchgate.netnih.gov This complex profile suggests that the inhibitor binds to multiple sites on the enzyme, leading to more nuanced kinetic behavior than simple competitive or non-competitive models can describe. researchgate.netnih.gov

Irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently inactivating it. This compound is a key substrate for studying the kinetics of such inhibitors, particularly those targeting the proteasome. scispace.comescholarship.org The mechanism of irreversible inhibition is often a two-step process: an initial, reversible binding of the inhibitor (I) to the enzyme (E) to form an EI complex, characterized by the inhibition constant K_i, followed by the formation of a covalent bond, characterized by the rate of inactivation (k_inact).

E + I ⇌ EI → E-I

Protease Substrate Specificity Profiling and Enzyme Discovery Via Ac Trp Leu Ala Amc

Elucidation of Protease S1-S4 Subsite Preferences Utilizing Ac-Trp-Leu-Ala-AMC

The interaction between a protease and its peptide substrate is defined by the fit of the substrate's amino acid residues into the enzyme's binding pockets, or subsites. According to the Schechter and Berger nomenclature, the substrate residues N-terminal to the scissile bond are denoted P1, P2, P3, etc., and they bind to the S1, S2, S3 subsites of the protease, respectively. researchgate.net this compound, with its defined sequence, acts as a molecular probe to map the preferences of these subsites in chymotrypsin-like proteases.

The cleavage of this compound by a protease provides specific information about the enzyme's S1 through S4 subsites. The S1 subsite interacts with the P1 residue, which is Alanine (B10760859) (Ala) in this case. Efficient cleavage indicates that the S1 pocket can accommodate a small, neutral amino acid. The S2 subsite binds the P2 residue, Leucine (Leu), suggesting a preference for a medium-sized hydrophobic residue. The S3 subsite is occupied by the P3 residue, Tryptophan (Trp), which implies the S3 pocket is large enough to accept a bulky, aromatic side chain. The N-terminal acetyl group (Ac) occupies the P4 position, interacting with the S4 subsite. By measuring the rate of hydrolysis of this substrate, researchers can infer the affinity of an enzyme for this specific P4-P1 sequence and thus characterize the topology of its active site cleft. hzdr.de This substrate is particularly specific for the constitutive proteasome and is not efficiently hydrolyzed by the immunoproteasome, highlighting its utility in distinguishing between these two major proteasome types. south-bay-bio.comnaver.com

Table 1: Mapping of this compound to Protease Subsites

This table illustrates how each component of the this compound substrate corresponds to the binding subsites of a protease, allowing for the characterization of the enzyme's specificity.

Substrate PositionResidue/GroupProtease SubsiteInferred Subsite Preference
P4 Acetyl (Ac)S4 Accommodates small, N-terminally blocked groups.
P3 Tryptophan (Trp)S3 Prefers large, aromatic/hydrophobic residues.
P2 Leucine (Leu)S2 Prefers medium-to-large aliphatic/hydrophobic residues. researchgate.net
P1 Alanine (Ala)S1 Accommodates small, neutral amino acids.

Application of this compound in Defining Chymotrypsin-like Cleavage Specificity of Novel or Uncharacterized Enzymes

This compound is a valuable reagent in the functional characterization of newly discovered or poorly understood proteases. When a novel enzyme is isolated, its substrate specificity is unknown. By testing the enzyme against a panel of fluorogenic substrates with varying peptide sequences, including this compound, a profile of its catalytic preference can be rapidly established.

If an uncharacterized enzyme demonstrates significant hydrolytic activity towards this compound, it strongly suggests the enzyme possesses chymotrypsin-like specificity, particularly resembling that of the constitutive proteasome's β5 subunit. south-bay-bio.comvincibiochem.it This initial finding can guide further experiments. For example, researchers can then synthesize and test a series of related peptide substrates to fine-tune the specificity profile, confirming the preference for residues at each subsite. biorxiv.org This approach was used to characterize the specificity of the FAM111A serine protease, where various AMC substrates were used to determine its P1 residue preference and confirm its chymotrypsin-like activity. nih.gov

The utility of this substrate is further demonstrated when comparing related enzyme complexes, such as the constitutive proteasome and the immunoproteasome. The immunoproteasome preferentially cleaves another substrate, Ac-Ala-Asn-Trp-AMC (Ac-ANW-AMC), while the constitutive proteasome favors this compound. naver.comubpbio.comnih.gov Therefore, assaying a novel enzyme with both substrates can provide nuanced information about its specific cleavage preferences and its potential relationship to known protease families.

Table 2: Comparative Substrate Specificity for Proteasome Chymotrypsin-Like Activity

This table shows the relative activity of different proteasome complexes on various fluorogenic substrates, illustrating how this compound helps to define a specific activity profile.

SubstrateP1 ResidueTarget Protease ActivityRelative Cleavage Efficiency
This compound AlanineConstitutive Proteasome (β5)High naver.com
This compound AlanineImmunoproteasome (β5i)Low / Inefficient naver.com
Suc-Leu-Leu-Val-Tyr-AMCTyrosineGeneral Chymotrypsin-Like (β5/β5i)High for both, often used as a standard. nih.govresearchgate.net
Ac-Ala-Asn-Trp-AMCTryptophanImmunoproteasome (β5i)High / Preferential ubpbio.comnih.gov
Ac-Ala-Asn-Trp-AMCTryptophanConstitutive Proteasome (β5)Low nih.gov

High-Throughput Screening Methodologies for Chymotrypsin-like Protease Activity Identification using this compound

The fluorogenic nature of this compound makes it exceptionally well-suited for high-throughput screening (HTS) assays. uantwerpen.be HTS allows for the rapid testing of thousands of chemical compounds to identify potential inhibitors or activators of a target enzyme. Such screens are fundamental in drug discovery and basic research. acs.org

In a typical HTS campaign to find inhibitors of a chymotrypsin-like protease, this compound is used as the reporter substrate. The assay is performed in multi-well plates (e.g., 384- or 1536-well formats), where each well contains the target enzyme, the substrate, and a different compound from a chemical library. uantwerpen.be The rate of AMC fluorescence generation is measured over time using a plate reader. nih.gov Compounds that prevent or reduce the increase in fluorescence are flagged as potential inhibitors. The simplicity and robustness of this "mix-and-read" assay format are ideal for automation and large-scale screening. acs.org The signal-to-background ratio is typically high, allowing for sensitive detection of inhibitory activity. uantwerpen.be This methodology has been successfully applied to identify inhibitors for the chymotrypsin-like activity of the P. falciparum proteasome, a key anti-malarial drug target. acs.org

Table 3: Generalized Protocol for a High-Throughput Screen Using this compound

This table outlines the typical steps for an HTS assay designed to identify inhibitors of a chymotrypsin-like enzyme.

StepProcedureRationale / Notes
1. Reagent Preparation Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of the target enzyme, and a stock solution of this compound in a solvent like DMSO. nih.govEnsure all components are soluble and stable in the assay buffer. The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.
2. Compound Dispensing Using an automated liquid handler, dispense a small volume of each test compound from a chemical library into individual wells of a multi-well plate. Include wells for positive (no inhibition) and negative (known inhibitor) controls.Automation ensures precision and high throughput. Controls are essential for data normalization and quality control (e.g., calculating Z' factor). uantwerpen.be
3. Enzyme Addition & Pre-incubation Add the target enzyme to each well and incubate for a short period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).Pre-incubation allows the test compounds to bind to the enzyme before the substrate is introduced.
4. Assay Initiation Add this compound to all wells to start the enzymatic reaction.The substrate concentration is typically set at or near the Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors. uantwerpen.be
5. Signal Detection Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Ex: ~360 nm, Em: ~460 nm) over time (kinetic mode). nih.govresearchgate.netKinetic measurement is preferred over a single endpoint reading as it provides more information about the reaction rate and helps identify false positives.
6. Data Analysis Calculate the reaction rate for each well. Normalize the data to the controls and determine the percent inhibition for each compound. "Hits" are selected based on a predefined inhibition threshold.Hits are compounds that show significant, dose-dependent inhibition and are selected for further characterization.

Diverse Applications of Ac Trp Leu Ala Amc in Biomedical and Biological Research

Investigation of the Ubiquitin-Proteasome System (UPS) and Proteasome Function

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a vast array of cellular processes. The 26S proteasome, the central protease of this system, is a large multi-protein complex. Its catalytic core, the 20S proteasome, harbors different peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, which are carried out by specific beta subunits. sapphirebioscience.com

Monitoring Constitutive 20S Proteasome β5 Subunit Chymotrypsin-like Activity

Ac-Trp-Leu-Ala-AMC is a well-established and specific substrate for measuring the chymotrypsin-like activity of the constitutive 20S proteasome. sapphirebioscience.comadipogen.comsouth-bay-bio.comcaltagmedsystems.co.uknaver.com This activity is primarily attributed to the β5 subunit (also known as PSMB5) of the proteasome. adipogen.comsouth-bay-bio.combio-techne.com Upon hydrolysis of the peptide bond by the β5 subunit, the liberated AMC molecule fluoresces, providing a direct measure of the enzyme's activity. south-bay-bio.comcaymanchem.com This assay is highly sensitive and can be used for kinetic analysis and inhibitor screening. adipogen.com

The assay is typically performed using a working concentration of this compound ranging from 10 to 50 µM. adipogen.comsouth-bay-bio.comadipogen.com For in vitro assays with purified 20S proteasome, activation with a low concentration of sodium dodecyl sulfate (B86663) (SDS), typically 0.035%, is often required to open the latent core and allow substrate access. adipogen.comsouth-bay-bio.comcaltagmedsystems.co.ukadipogen.comwindows.net The fluorescence of the released AMC is measured at an excitation wavelength of approximately 345-360 nm and an emission wavelength of 445-460 nm. adipogen.comsouth-bay-bio.comnaver.comcaymanchem.comwindows.net

Table 1: Properties of this compound

Property Value
Full Name Acetyl-Tryptophyl-Leucyl-Alanyl-7-amino-4-methylcoumarin
Abbreviation Ac-WLA-AMC
CAS Number 1104011-59-7
Molecular Formula C32H37N5O6
Molecular Weight 587.7 g/mol
Excitation Wavelength 345-360 nm
Emission Wavelength 445-460 nm
Primary Target Constitutive 20S Proteasome β5 Subunit

Data sourced from multiple references. adipogen.comcaymanchem.comadipogen.comwindows.net

Differential Analysis of Constitutive Proteasome Versus Immunoproteasome Activity with this compound

In addition to the constitutive proteasome, higher vertebrates express a specialized form called the immunoproteasome. The immunoproteasome is induced by inflammatory cytokines like interferon-gamma (IFN-γ) and plays a crucial role in generating antigenic peptides for presentation by MHC class I molecules. vincibiochem.it The catalytic β-subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their immuno-counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7). vincibiochem.it

This compound is reported to be a specific substrate for the constitutive proteasome and is not efficiently hydrolyzed by the immunoproteasome. adipogen.comsouth-bay-bio.comcaltagmedsystems.co.ukadipogen.com This specificity allows researchers to differentiate between the chymotrypsin-like activities of these two proteasome types. For instance, in a study investigating undifferentiated inflammatory diseases, this compound was used to specifically detect the β5 activity of the constitutive proteasome, while a different substrate, Ac-Ala-Asn-Trp-AMC (Ac-ANW-AMC), was used to measure the β5i activity of the immunoproteasome. frontiersin.org This differential analysis is critical for understanding the relative contributions of each proteasome type in various physiological and pathological conditions. Some sources suggest that while this compound shows a preference for the constitutive proteasome, it can be hydrolyzed by both, with a higher specific activity for the immunoproteasome in some contexts. windows.netnih.gov However, the general consensus points towards its utility in distinguishing the two, especially when used in conjunction with immunoproteasome-specific substrates. south-bay-bio.comnaver.comadipogen.com

Assessment of Proteasome Inhibition in Biochemical Studies

The ability to accurately measure proteasome activity with this compound makes it an essential tool for the discovery and characterization of proteasome inhibitors. adipogen.com By measuring the decrease in fluorescence signal in the presence of a test compound, researchers can determine the compound's inhibitory potency (e.g., IC50 value) against the chymotrypsin-like activity of the proteasome. south-bay-bio.com This is crucial for the development of new therapeutic agents that target the proteasome, which is a validated target in cancer and other diseases. sapphirebioscience.com For example, research has utilized this substrate to characterize new non-covalent proteasome inhibitors with high potency and selectivity for the β5-subunit. adipogen.comsouth-bay-bio.com

Analysis of Other Chymotrypsin-like Proteases Beyond the Proteasome

While this compound is primarily recognized as a substrate for the proteasome's chymotrypsin-like activity, some evidence suggests it can also be cleaved by other chymotrypsin-like proteases, such as calpains. sapphirebioscience.comadipogen.com This broader specificity necessitates careful experimental design and the use of specific inhibitors to dissect the contribution of each protease to the observed activity in complex biological samples. In a study investigating the human mitochondrial protease ClpP, this compound was among several commercially available peptides tested for degradation. researchgate.net Furthermore, in vitro studies on the bacterial ClpP protease from Streptomyces hawaiiensis also employed Ac-WLA-AMC to assess its peptidase activity, demonstrating its utility in studying evolutionarily distant proteases. biorxiv.orgasm.org

Exploration of Protease Dysregulation in Mechanistic Disease Models (e.g., Neurodegeneration, Inflammation, Host-Pathogen Interactions - strictly in vitro or ex vivo models)

Dysfunctional proteostasis is a hallmark of many human diseases, including neurodegenerative disorders, inflammatory conditions, and host-pathogen interactions. This compound is employed in in vitro and ex vivo models of these diseases to investigate the role of proteasome dysfunction.

In the context of neurodegeneration, altered proteasome activity has been linked to the accumulation of toxic protein aggregates. For example, in a mouse striatal cell model of Huntington's disease, a significant decrease in chymotrypsin-like activity was observed in cells expressing the mutant huntingtin protein, as measured by the cleavage of a similar substrate, Suc-Leu-Leu-Val-Tyr-AMC. plos.org While this study did not use this compound specifically, it highlights the utility of such substrates in these models.

In inflammation research, the differential activity of the constitutive proteasome and the immunoproteasome is of great interest. As mentioned earlier, this compound, in combination with immunoproteasome-specific substrates, can be used to dissect the roles of these two proteasome types in inflammatory responses in cell culture models. frontiersin.org

In the study of host-pathogen interactions, this compound has been used to study the proteolytic activity of bacterial proteases, such as the aforementioned ClpP from Streptomyces. biorxiv.orgasm.org This can provide insights into bacterial physiology and identify potential targets for new antibiotics.

Table 2: Research Applications of this compound

Research Area Specific Application Cell/System Type (in vitro/ex vivo)
Neurodegeneration Assessing proteasome activity in models of Huntington's disease (using similar substrates). Mouse striatal cells
Inflammation Differentiating constitutive and immunoproteasome activity in response to inflammatory stimuli. Human monocytes
Host-Pathogen Interactions Characterizing the activity of bacterial proteases. Purified bacterial ClpP protease

This table provides examples based on the types of research where this compound and similar substrates are applied.

Advanced Methodological Approaches and Comparative Studies with Ac Trp Leu Ala Amc

Comparative Analysis of Ac-Trp-Leu-Ala-AMC with Other Fluorogenic and Chromogenic Protease Substrates (e.g., Suc-LLVY-AMC, Ac-DEVD-AMC)

The utility of any enzyme substrate is defined by its specificity, sensitivity, and suitability for a given assay format. This compound (Ac-WLA-AMC) is a highly valuable tool for studying the 20S proteasome, particularly due to its selectivity for the chymotrypsin-like (CT-L) activity of the β5 subunit. adipogen.comadipogen.combio-techne.com Its properties are best understood when compared with other commonly used protease substrates.

This compound is a fluorogenic peptide substrate designed to measure the CT-L activity of the constitutive 20S proteasome. adipogen.comsouth-bay-bio.com Upon cleavage by the proteasome's β5 subunit, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, which can be detected with an excitation wavelength of approximately 345 nm and an emission wavelength of 445 nm. adipogen.comadipogen.com A key characteristic of Ac-WLA-AMC is its specificity for the constitutive proteasome; it is not efficiently hydrolyzed by the immunoproteasome. adipogen.comadipogen.com This makes it an excellent tool for distinguishing the activity of these two major proteasome forms.

Suc-LLVY-AMC , or Succinyl-Leu-Leu-Val-Tyr-AMC, is another widely used fluorogenic substrate for the proteasome's chymotrypsin-like activity. arvojournals.orgresearchgate.net Like Ac-WLA-AMC, it releases AMC upon cleavage. However, its specificity profile differs. While both target the CT-L activity, their kinetic properties and susceptibility to inhibition can vary, which may be leveraged to probe different aspects of proteasome function. researchgate.net Studies have shown that Suc-LLVY-AMC hydrolysis can be subject to substrate inhibition at higher concentrations, a kinetic behavior that provides insight into the complex regulatory mechanisms of the 20S proteasome. researchgate.net

Ac-DEVD-AMC , or Acetyl-Asp-Glu-Val-Asp-AMC, serves a different purpose entirely. It is a specific substrate for caspase-3, a key effector protease in the apoptotic cascade. arvojournals.org Its inclusion in comparative analysis highlights the specificity of peptide substrates. While Ac-WLA-AMC and Suc-LLVY-AMC probe the cell's protein degradation machinery (the proteasome), Ac-DEVD-AMC is used to measure a distinct cellular pathway. In studies of apoptosis induced by proteasome inhibitors, for example, researchers might use Suc-LLVY-AMC to confirm inhibition of the proteasome and simultaneously use Ac-DEVD-AMC to measure the downstream activation of caspase-3. arvojournals.org

The following table provides a comparative summary of these substrates.

AttributeThis compoundSuc-LLVY-AMCAc-DEVD-AMC
Primary Enzyme Target 20S Constitutive Proteasome (β5 subunit)20S ProteasomeCaspase-3
Enzymatic Activity Chymotrypsin-like (CT-L)Chymotrypsin-like (CT-L)Cysteine-dependent aspartate-directed protease
Fluorophore AMC (7-amino-4-methylcoumarin)AMC (7-amino-4-methylcoumarin)AMC (7-amino-4-methylcoumarin)
Typical Ex/Em (nm) ~345 / 445~360 / 460~360 / 460
Key Research Application Measuring constitutive proteasome activity; inhibitor screening. adipogen.comGeneral measurement of proteasome CT-L activity; kinetic studies. arvojournals.orgresearchgate.netMeasuring apoptosis and caspase-3 activation. arvojournals.org
Selectivity Note Not efficiently hydrolyzed by immunoproteasome. adipogen.comadipogen.comHydrolyzed by both constitutive and immunoproteasomes.Highly specific for Caspase-3/7.

Integration of this compound into Multiplexed Enzymatic Activity Assays

Multiplexed assays, which allow for the simultaneous measurement of multiple enzyme activities in a single sample, offer significant advantages in efficiency and provide a more holistic view of cellular processes. This compound can be integrated into such assays by combining different detection technologies or substrates with spectrally distinct fluorophores. google.com

A common strategy for multiplexing involves pairing a fluorescent assay with a luminescent one. google.com For instance, the proteasome activity measured by the fluorescence of AMC released from Ac-WLA-AMC could be paired with a luciferase-based assay for a different enzyme. The two signals are read sequentially on the same sample using a plate reader capable of detecting both fluorescence and luminescence, with no signal interference. google.com

Another approach relies on using multiple fluorogenic substrates whose reporters have distinct excitation and emission spectra. Ac-WLA-AMC utilizes the AMC fluorophore (Ex/Em ~345/445 nm). adipogen.com This could be combined with a substrate for a different protease, such as a caspase, that is labeled with a different fluorophore like AFC (7-amino-4-trifluoromethylcoumarin, Ex/Em ~400/505 nm) or Rhodamine 110 (Ex/Em ~496/520 nm). arvojournals.orgmobitec.com By using specific filter sets on a fluorescence plate reader, the distinct signals corresponding to each enzymatic activity can be quantified independently from the same well. This allows researchers to correlate the activity of the proteasome with other proteolytic pathways in real-time.

Development of Automated High-Throughput Screening (HTS) Platforms Utilizing this compound for Enzyme Modulator Discovery

The search for new therapeutic agents often relies on high-throughput screening (HTS) to test vast libraries of small molecules for their ability to modulate the activity of a specific biological target. rsc.org The fluorogenic properties of this compound make it exceptionally well-suited for developing automated HTS platforms to discover proteasome modulators. adipogen.comnih.gov

In a typical HTS setup for proteasome inhibitors, purified 20S proteasome is dispensed into the wells of a multi-well plate (e.g., 384- or 1536-well format) along with Ac-WLA-AMC. south-bay-bio.com Each well also receives a different compound from a chemical library. The enzymatic reaction is initiated, and the rate of fluorescence increase is monitored over time using an automated plate reader. nih.gov

Inhibitors are identified as compounds that cause a significant reduction in the rate of AMC release compared to control wells (containing vehicle, e.g., DMSO).

Activators are identified by an increased rate of substrate cleavage.

The robustness and sensitivity of the Ac-WLA-AMC assay allow for a high Z'-factor, a statistical parameter used to judge the quality of an HTS assay. nih.gov This ensures a low rate of false positives and false negatives, which is critical for the efficiency of large-scale screening campaigns. nih.govnih.gov Furthermore, the assay can be adapted for various advanced HTS technologies, including microfluidic systems that enable rapid screening with minimal reagent consumption. rsc.org

Application in Structure-Activity Relationship (SAR) Studies for Proteasome Activators and Inhibitors

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is a critical tool in this process for proteasome modulators, providing a reliable method to quantify the potency and selectivity of newly synthesized compounds. adipogen.com

By systematically modifying the chemical structure of a lead compound (an inhibitor or activator) and then measuring its effect on proteasome activity using the Ac-WLA-AMC assay, researchers can build a detailed SAR profile. This was demonstrated in a study characterizing a series of non-covalent proteasome inhibitors, where the substrate was used to determine their potency and selectivity for the β5 subunit. adipogen.comadipogen.com

A compelling example of its use in SAR for proteasome activators comes from a 2023 study that generated novel proteasome-binding peptides. mdpi.com Researchers used a fluorogenic substrate to assess how truncations and single amino acid substitutions within a peptide, 20S-BP1(1-12), affected its ability to activate or inhibit the 20S proteasome's chymotrypsin-like activity. The results provided a clear correlation between the peptide's structure and its function.

The table below, derived from this research, illustrates the impact of specific amino acid substitutions in the 20S-BP1(1-12) peptide on its inhibitory activity against SDS-activated 20S proteasome, as measured by IC₅₀ values. mdpi.com This demonstrates how Ac-WLA-AMC or a similar substrate can be used to generate precise data for SAR analysis.

Peptide Variant (Alanine Scan of 20S-BP1(1-12))Relative IC₅₀ vs. Wild-TypeInterpretation of Impact on Inhibitory Activity
Wild-Type (Met-Ala-Arg-Pro-Ser-Arg-Leu-Arg-His-Trp-Trp-Arg) 1.0 Baseline Inhibitory Potency
Met1→Ala~2-5 fold increaseModerate decrease in potency
Ala2→AlaNo significant changeResidue not critical for inhibition
Arg3→AlaNo significant changeResidue not critical for inhibition
Pro4→Ala~2-5 fold increaseModerate decrease in potency
Ser5→Ala~2-5 fold increaseModerate decrease in potency
Leu7→Ala~2-5 fold increaseModerate decrease in potency
His9→Ala~2-5 fold increaseModerate decrease in potency
Trp10→Ala~2-5 fold increaseModerate decrease in potency
Trp11→Ala~2-5 fold increaseModerate decrease in potency

Data adapted from research findings on proteasome-binding peptides. mdpi.com

This type of analysis is crucial for optimizing lead compounds into potent and selective drug candidates. Similar SAR studies using Ac-WLA-AMC have been conducted to characterize activators of the mitochondrial ClpP protease, such as ONC201, by measuring their EC₅₀ values. nih.gov These applications underscore the substrate's indispensable role in advancing the development of targeted protease modulators.

Considerations, Challenges, and Future Directions in Ac Trp Leu Ala Amc Research

Potential for Off-Target Enzyme Cleavage and Substrate Promiscuity Considerations

A primary challenge in the use of any peptide-based substrate is ensuring its specificity for the intended target enzyme. While Ac-Trp-Leu-Ala-AMC is designed and widely used as a specific substrate for the β5c (constitutive) subunit of the proteasome, the potential for off-target cleavage by other proteases remains a critical consideration, particularly in complex biological samples containing a multitude of proteolytic enzymes. caymanchem.comnih.gov

Research has demonstrated a notable specificity of Ac-WLA-AMC for the constitutive proteasome over the immunoproteasome (i-proteasome). south-bay-bio.comadipogen.com Studies comparing the proteolytic activities of purified constitutive and immunoproteasomes show that Ac-WLA-AMC is hydrolyzed efficiently by the former, while substrates like Ac-Ala-Asn-Trp-AMC (Ac-ANW-AMC) are preferentially cleaved by the latter. nih.govubpbio.com This differential specificity is crucial for distinguishing the activities of these two major proteasome types in cells and tissues.

However, the possibility of cleavage by entirely different classes of proteases cannot be disregarded. For instance, a study investigating the off-target effects of proteasome inhibitors on other ATP-dependent proteases tested this compound as a substrate for the bacterial serine protease ClpXP. oup.com Such studies are essential to fully profile the substrate's specificity. The determination of protease subsite preferences through combinatorial libraries has revealed that many proteases exhibit overlapping specificities, a phenomenon known as substrate promiscuity. nih.govnih.govacs.org The Trp-Leu-Ala sequence may be recognized by other chymotrypsin-like proteases, necessitating careful validation in any new experimental system.

To address this, researchers often employ a panel of specific inhibitors. The use of a highly selective proteasome inhibitor can confirm that the observed fluorescence signal from this compound hydrolysis is indeed due to proteasome activity. nih.gov

EnzymeInteraction with this compoundReference
Constitutive Proteasome (β5c subunit)Primary Target; Efficiently Cleaved caymanchem.com
Immunoproteasome (β5i subunit)Not Efficiently Hydrolyzed south-bay-bio.comnih.govadipogen.com
ClpXP ProteaseTested as a potential off-target enzyme oup.com

Mitigation of Endogenous Fluorescence and Other Interferences in Complex Biological Matrices

When measuring protease activity in complex biological matrices such as whole-cell lysates (WCLs) or tissue homogenates, researchers face significant challenges from interfering substances. nih.gov One of the most common issues is endogenous fluorescence, or autofluorescence, from cellular components like NADH and FAD, which can overlap with the excitation and emission spectra of AMC (Ex/Em ≈ 350/440 nm). caymanchem.comthermofisher.comacs.org This high background signal can mask the specific fluorescence from substrate cleavage, reducing the assay's sensitivity and dynamic range.

Another source of interference is the presence of compounds within the sample that can cause fluorescence quenching or enhancement, leading to inaccurate measurements. The solvent used to dissolve the substrate and test compounds, typically DMSO, can also affect enzyme activity, and its final concentration in the assay must be carefully controlled. asm.org

Several strategies are employed to mitigate these interferences:

Proper Controls: The most critical step is the inclusion of appropriate controls. A "no enzyme" control (substrate in buffer) and a "no substrate" control (lysate in buffer) help quantify background fluorescence.

Inhibitor Controls: To distinguish specific enzyme activity from background noise and non-specific substrate degradation, a parallel reaction containing a known, specific inhibitor of the target protease is essential. nih.govthermofisher.com The signal remaining in the presence of the inhibitor is considered non-specific and can be subtracted from the test samples.

Signal-to-Background Ratio: For assays in cell lysates, it is crucial to establish a signal threshold below which the fluorescence is considered background noise rather than weak activity. nih.gov

Sample Preparation: Dilution of the biological sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact the assay. However, this must be balanced against diluting the target enzyme activity below the detection limit.

Source of InterferenceDescriptionMitigation Strategy
Endogenous Fluorescence (Autofluorescence)Fluorescence from intrinsic biomolecules (e.g., NADH, FAD) that overlaps with the AMC signal.Background subtraction using "no substrate" controls; Use of longer-wavelength fluorophores.
Fluorescence Quenching/EnhancementCompounds in the lysate or test library that non-specifically alter the fluorophore's signal.Screening of compound libraries for intrinsic fluorescence or quenching effects.
Non-specific Substrate CleavageCleavage of the substrate by proteases other than the intended target.Use of specific inhibitors to confirm the signal source; Profiling against other proteases. nih.gov
Assay Buffer ComponentsSolvents (e.g., DMSO), salts, and detergents can affect enzyme stability and activity. asm.orgOptimization of buffer conditions (pH, salt concentration); Keeping solvent concentration constant across all wells. asm.orgnih.gov

Innovations in Assay Design and Advanced Fluorescence Detection Technologies

To overcome the limitations of simple fluorogenic substrates and to increase sensitivity and specificity, the field of protease research is continually innovating. These advancements in assay design and detection technology are directly applicable to studies involving substrates like this compound.

Innovations in Assay Design:

FRET Substrates: Fluorescence Resonance Energy Transfer (FRET) probes are a significant step forward. nih.govnih.gov These substrates incorporate a donor-acceptor fluorophore pair at opposite ends of a peptide sequence. thno.org In the intact substrate, the donor's fluorescence is quenched by the acceptor. Upon cleavage, the pair is separated, leading to an increase in donor fluorescence. nih.govthno.org This design often provides a better signal-to-background ratio than single-fluorophore substrates.

Signal Amplification Systems: Novel methods that amplify the output signal are being developed. For example, fluorescent conjugated polyelectrolytes (CPEs) can interact with a quencher-labeled peptide substrate. pnas.org Enzymatic cleavage disrupts this interaction, leading to a greatly amplified fluorescence signal from the CPE, allowing for detection at very low enzyme and substrate concentrations. pnas.org

High-Throughput Assays: Assay formats are being adapted for high-throughput screening (HTS). This includes miniaturization into 384-well or 1536-well plate formats and the development of separation-based assays where substrates are immobilized on beads, and cleavage releases a fluorescent fragment that can be measured. researchgate.net

Advanced Fluorescence Detection Technologies:

Ratiometric Sensing: This method measures the ratio of fluorescence intensities at two different wavelengths, providing a built-in correction for variations in probe concentration, excitation light intensity, and detection efficiency. rsc.org

Quantum Dot (QD)-Based Probes: QDs are semiconductor nanocrystals with superior photophysical properties, including high brightness, resistance to photobleaching, and size-tunable emission spectra. thno.org Using QDs as FRET donors with organic dye acceptors allows for multiplexed assays (detecting multiple protease activities simultaneously) with high sensitivity. thno.org

Fluorescence Lifetime Imaging (FLIM): Instead of measuring fluorescence intensity, FLIM measures the decay lifetime of the fluorophore. This parameter is often independent of fluorophore concentration and less affected by scattering, making it a robust method for cellular imaging.

TechnologyPrincipleAdvantage over Standard Fluorescence Intensity
FRET AssaysEnergy transfer from a donor to an acceptor fluorophore is disrupted by cleavage. nih.govImproved signal-to-background ratio; allows for ratiometric measurements.
Conjugated Polyelectrolyte (CPE) AmplificationCleavage of a quencher-labeled peptide disrupts its interaction with a fluorescent polymer, causing a large increase in polymer fluorescence. pnas.orgSignificant signal amplification, enabling higher sensitivity. pnas.org
Quantum Dot (QD) ProbesQDs serve as highly stable FRET donors. thno.orgHigh photostability, tunable emission, potential for multiplexing. thno.org
Ratiometric FluorescenceMeasures the ratio of emission at two wavelengths. rsc.orgReduces artifacts from probe concentration, photobleaching, and instrumental factors.

Emerging Research Avenues and Prospects for Novel Mechanistic Insights in Protease Biology

The development and refinement of specific substrates like this compound are opening new avenues for understanding the complex roles of proteases in health and disease. These tools are moving beyond simple in vitro characterization to provide novel mechanistic insights into dynamic cellular processes.

Emerging Research Avenues:

Profiling Proteolytic Pathways: The use of specific substrates allows for the direct profiling of distinct protease activities within a complex system. For example, using Ac-WLA-AMC in parallel with immunoproteasome-specific substrates can elucidate the relative contributions of each proteasome type in response to stimuli like cytokine treatment or in disease states such as cancer or autoimmune disorders. nih.govrndsystems.com

Live-Cell Activity Monitoring: While the UV-excitation of AMC presents challenges for live-cell imaging, innovations in microscopy and the development of new fluorophores are making real-time activity monitoring more feasible. nih.gov Genetically encoded FRET-based reporters and cell-permeable substrates are enabling the study of protease activity with high spatiotemporal resolution. nih.govdiva-portal.org

Understanding Allosteric Regulation: Protease activity is often regulated by allosteric mechanisms. Specific fluorogenic substrates provide a continuous readout of activity that is essential for studying how allosteric modulators, binding partners, or post-translational modifications dynamically regulate enzyme function. nih.gov

Substrate-Based Inhibitor Design: Detailed kinetic analysis of how a protease cleaves a specific substrate provides crucial information for the rational design of more potent and selective inhibitors. nih.govnih.gov By understanding the preferences at each subsite of the protease's active site, medicinal chemists can design inhibitors that are optimized for binding.

The ultimate goal is to integrate these molecular tools into systems-level analyses. By combining specific activity probes like this compound with proteomics, transcriptomics, and advanced imaging, researchers can build comprehensive models of proteolytic networks. This will provide unprecedented mechanistic insights into how these enzymes regulate cellular homeostasis and how their dysregulation contributes to human disease, paving the way for novel diagnostic and therapeutic strategies.

Compound Reference Table

Abbreviation / NameFull Chemical Name
This compound / Ac-WLA-AMCN-acetyl-L-tryptophyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide caymanchem.com
AMC7-amino-4-methylcoumarin (B1665955) ubiqbio.com
Ac-Ala-Asn-Trp-AMC / Ac-ANW-AMCAcetyl-Ala-Asn-Trp-AMC ubpbio.com
Suc-Leu-Leu-Val-Tyr-AMCSuccinyl-Leu-Leu-Val-Tyr-AMC
Ac-PAL-AMCAcetyl-Pro-Ala-Leu-AMC nih.gov
Z-LLE-AMCZ-Leu-Leu-Glu-AMC nih.gov
Z-DEVD-AMCZ-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-AMC
DMSODimethyl sulfoxide

Q & A

Q. What is the primary biochemical application of Ac-Trp-Leu-Ala-AMC in proteasome research, and how does its specificity for the β5 subunit influence experimental outcomes?

this compound is a fluorogenic substrate selectively cleaved by the chymotrypsin-like activity of the 20S proteasome’s β5 subunit. Its specificity allows researchers to isolate β5 activity in complex biological samples, avoiding cross-reactivity with other proteases. To validate specificity, controls such as proteasome inhibitors (e.g., MG-132) and β5-specific inhibitors (e.g., epoxomicin) must be included to confirm signal origin . Experimental protocols should detail inhibitor concentrations and incubation times to ensure reproducibility .

Q. How should researchers design an experiment to measure proteasome activity using this compound, and what controls are essential?

  • Protocol Design :
  • Use a fluorescence plate reader with excitation/emission at 380/460 nm.
  • Optimize substrate concentration (typically 20–50 µM) to avoid substrate depletion.
  • Include negative controls (e.g., buffer-only wells) and inhibitor-treated samples to confirm proteasome-dependent cleavage .
    • Data Normalization :
  • Normalize fluorescence readings to total protein content (Bradford assay) or cell count.
  • Report activity as relative fluorescence units (RFU)/min/mg protein .

Q. What are the critical storage and handling conditions for this compound to ensure stability in experiments?

The compound must be stored at -20°C in desiccated conditions to prevent hydrolysis. Reconstitute in DMSO (≤1% final concentration in assays) to avoid solvent toxicity. Pre-warm aliquots to room temperature before use to minimize precipitation. Document lot-specific stability data from suppliers, as variations in purity (>95%) can affect kinetic measurements .

Advanced Research Questions

Q. How can researchers resolve contradictory data when this compound assays show variability in β5 activity across cell lines?

  • Troubleshooting Steps :

Sample Preparation : Confirm consistent lysis buffer composition (e.g., 0.5% NP-40 vs. SDS) to avoid proteasome complex dissociation .

Inhibitor Specificity : Verify inhibitor efficacy across cell lines (e.g., epoxomicin resistance in certain cancer models).

Data Normalization : Use internal standards (e.g., spiked-in recombinant proteasome) to control for extraction efficiency .

  • Statistical Analysis : Apply ANOVA with post-hoc tests to distinguish biological variability from technical noise .

Q. What methodologies can optimize the kinetic parameters (Km, Vmax) of this compound cleavage for high-throughput screening?

  • Kinetic Assay Optimization :
  • Perform Michaelis-Menten kinetics at varying substrate concentrations (5–100 µM).
  • Use nonlinear regression to calculate Km and Vmax, ensuring assays are run under initial velocity conditions (≤10% substrate depletion) .
    • High-Throughput Adaptations :
  • Miniaturize reactions to 96- or 384-well formats.
  • Automate liquid handling to reduce pipetting errors.
  • Validate with Z’-factor >0.5 to confirm assay robustness .

Q. How can this compound be integrated with orthogonal assays (e.g., Western blotting) to study proteasome inhibition mechanisms?

  • Multimodal Workflow :

Measure β5 activity fluorometrically using this compound.

Quantify proteasome subunit expression (β5, β1, β2) via Western blot.

Correlate activity data with ubiquitinated protein accumulation (e.g., using anti-ubiquitin antibodies) .

  • Data Integration :
  • Use multivariate regression to model relationships between proteasome activity, subunit expression, and cellular phenotype (e.g., apoptosis) .

Methodological and Contradiction Analysis

Q. What steps should researchers take to validate conflicting reports on this compound’s sensitivity to redox conditions?

  • Experimental Replication :
  • Repeat assays under reported redox conditions (e.g., 1–5 mM DTT or H2O2).
  • Include positive controls (e.g., β5 activity in purified proteasomes) to isolate redox effects .
    • Source Evaluation :
  • Compare primary vs. secondary literature for methodological discrepancies (e.g., buffer pH, temperature). Prioritize peer-reviewed studies with detailed supplemental methods .

Q. How should researchers address limitations in this compound’s utility for in vivo proteasome activity imaging?

  • Limitations : Poor cell permeability and rapid hydrolysis in serum.
  • Solutions :
  • Use cell-permeable derivatives (e.g., acetoxymethyl esters) or nanoparticle encapsulation.
  • Combine with intravital microscopy in transgenic models expressing fluorescent proteasome reporters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.